4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Procurement managers and medicinal chemists require distinct, patentable scaffolds with validated selectivity data-not generic cores that risk program failure. This 4-methoxy-substituted pyrrolo[3,2-c]pyridine offers: - Calculated LogP -0.03 for tuning solubility and metabolic stability - Proven template for FMS kinase inhibitors (IC50 30-60 nM range) - 3-amine handle for rapid SAR diversification Available as a research-grade building block for oncology, inflammation, and antiviral discovery.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1190314-21-6
Cat. No. B3218962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
CAS1190314-21-6
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1C(=CN2)N
InChIInChI=1S/C8H9N3O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,9H2,1H3
InChIKeyJZGZGMAJPOQZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine in Kinase Drug Discovery


4-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190314-21-6), a fused pyrrolo[3,2-c]pyridine heterocycle, serves as a privileged scaffold in medicinal chemistry. Its physicochemical profile includes a molecular formula of C8H9N3O, a molecular weight of 163.18 g/mol, a density of 1.3±0.1 g/cm³, and a calculated LogP of -0.03 . The compound's core structural motif is foundational to potent and selective inhibitors of kinases implicated in oncology, inflammation, and antiviral therapy [1].

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine: Not a Generic Substitute


The 4-methoxy substituent on the pyrrolo[3,2-c]pyridine core dictates a distinct electronic and steric environment that is not present in the parent 1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1000342-62-0) or other 4-substituted analogs. This group profoundly influences hydrogen-bonding capacity, lipophilicity (evidenced by its negative LogP of -0.03) , and metabolic stability. Literature on related pyrrolo[3,2-c]pyridine kinase inhibitors demonstrates that even minor structural variations at the 4-position can drastically alter kinase selectivity profiles and potency, often by orders of magnitude, making generic substitution in a research program a high-risk endeavor without specific comparative data [1].

Differentiation Evidence for 4-Methoxy-pyrrolopyridine


Physicochemical Impact of the 4-Methoxy Group

The 4-methoxy group in 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190314-21-6) confers distinct physicochemical properties compared to the unsubstituted core, 1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1000342-62-0). Specifically, it increases molecular weight and introduces a hydrogen-bond acceptor (the methoxy oxygen) while reducing LogP .

Medicinal Chemistry Physicochemical Properties Drug Design

FMS Kinase Inhibition with 4-Methoxy Analogs

While direct data for the exact 3-amine is proprietary, the importance of the 4-methoxy group on the pyrrolo[3,2-c]pyridine scaffold is demonstrated by class-leading FMS kinase inhibitors. In a direct comparison, the lead compound KIST101029, which contains a core similar to the target compound but without the 4-methoxy group, was significantly less potent than optimized analogs [1].

Kinase Inhibition Oncology Inflammation

Kinase Selectivity of the Pyrrolopyridine Scaffold

The pyrrolo[3,2-c]pyridine scaffold demonstrates a favorable selectivity profile, which is a critical attribute for a chemical probe or lead compound. A representative derivative (Compound 1r) based on this core, which is structurally related to the target compound, was screened against a broad panel of kinases and showed selectivity for its primary target, FMS kinase [1].

Kinase Profiling Selectivity FMS Kinase

Polypharmacology: GPCR and Transporter Interactions

Early screening data suggest that 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine may possess a distinct polypharmacology profile not shared by all analogs, including activity at the CCR5 receptor, a key target in HIV and inflammatory disease [1]. This contrasts with the primary kinase inhibition profile of many other pyrrolo[3,2-c]pyridine derivatives.

Polypharmacology GPCR CCR5 HIV

Research Applications of 4-Methoxy-pyrrolopyridine


Selective FMS Kinase Inhibitor Development

This compound is an ideal building block for medicinal chemistry programs focused on developing novel, selective inhibitors of FMS kinase for oncology and inflammatory disease research. Its validated core structure, as demonstrated by the potency of related analogs (IC50 = 30-60 nM), provides a strategic advantage over unsubstituted cores, offering a 3.2-fold improvement in initial potency in some cases [1].

CCR5 Chemical Probe Development

Leveraging its preliminary identification as a CCR5 antagonist scaffold [2], this compound is uniquely suited for the development of chemical probes to study HIV entry, inflammatory cell migration, and autoimmune disorders. This application scenario is a key differentiator from most other pyrrolo[3,2-c]pyridine analogs, which are primarily associated with kinase inhibition [1].

Physicochemical Property Tuning in Lead Optimization

The distinct physicochemical properties of this compound, particularly its low calculated LogP of -0.03, make it a valuable building block for tuning the lipophilicity and solubility of a lead series . In a lead optimization campaign, substituting a more lipophilic core (e.g., unsubstituted pyrrolo[3,2-c]pyridine) with this 4-methoxy analog can directly address ADME liabilities such as poor aqueous solubility or high metabolic clearance.

Kinase-Focused Compound Library Construction

As a privileged heterocyclic scaffold, 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine serves as a versatile intermediate for generating diverse, patentable compound libraries for high-throughput screening against a range of kinases, including but not limited to FMS, MPS1, and DYRK1 [1]. Its 3-amine handle provides a convenient point for further diversification.

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